Maltulose monohydrate

Description

Contextualization within Disaccharide Chemistry

Disaccharides are a class of sugars formed when two monosaccharide units are joined together by a glycosidic linkage. wikipedia.org Common examples include sucrose (B13894) (table sugar), lactose (B1674315) (milk sugar), and maltose (B56501). wikipedia.orgbiologyonline.com Within this classification, maltulose, chemically known as 4-O-α-D-glucopyranosyl-D-fructose, is a reducing disaccharide. wikipedia.orgontosight.ai It consists of a glucose unit and a fructose (B13574) unit linked together. wikipedia.orgontosight.ai Maltulose is an isomer of sucrose and isomaltulose. ontosight.airesearchgate.net The term "hydrate," as in Maltulose H₂O or maltulose monohydrate, signifies that a water molecule is incorporated into the crystalline structure of the compound. patsnap.comthermofisher.com

Disaccharides can be categorized as either reducing or non-reducing. wikipedia.org Maltulose falls into the category of reducing sugars because one of its monosaccharide units has a free hemiacetal group. wikipedia.orgontosight.ai This structural feature allows it to act as a reducing agent.

Historical Perspectives in Chemical and Biochemical Research

The study of disaccharides like maltose gained momentum in the 19th century, driven by events such as a cane sugar shortage in Europe which spurred research into alternative sugar sources like starch hydrolysis. researchgate.net While maltose has been known for a long time, maltulose was identified later as a related but distinct compound. Research into maltulose-containing syrups derived from starch began to appear in patents, describing processes to isomerize maltose to maltulose. google.com Early research focused on identifying and quantifying these less common sugars in natural products and processed foods. The development of advanced analytical techniques has been crucial for distinguishing maltulose from its isomers and understanding its formation, for instance, during the heat treatment of foods where maltose converts to maltulose. wikipedia.org

Definition and Occurrence in Biochemical Systems

Maltulose is a ketose disaccharide. google.com It is found naturally in some biological systems, most notably in honey, although typically in small quantities. rsc.orgwaikato.ac.nz Besides honey, it also occurs in starch hydrolysates. google.comvscht.cz The presence and concentration of maltulose can serve as a quality indicator in certain food products. For example, in infant formula, a high ratio of maltose to maltulose suggests a gentle, low-heat preparation process. wikipedia.org It can also be produced through the enzymatic rearrangement of sucrose or the isomerization of maltose. google.comnih.gov

Academic Significance of this compound in Scientific Inquiry

This compound holds considerable significance in various fields of scientific research. It is investigated for its potential applications in the food industry as a low-calorie sweetener. chemimpex.com In biotechnology, it can serve as a carbon source for fermentation processes, supporting the growth of certain microorganisms. chemimpex.com this compound is also used in life science research as an energy source for bacteria. medchemexpress.comchemicalbook.com Furthermore, the study of keto-disaccharides like maltulose is of great interest in food nutrition, biomass transformation, and organic synthesis due to their nature as chiral molecules. tandfonline.comtandfonline.com Research has explored the efficient production of maltulose from maltose using methods like heating in a pressurized phosphate (B84403) buffer or using subcritical aqueous ethanol (B145695), highlighting its relevance in developing novel bioprocessing techniques. tandfonline.comresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | 4-O-α-D-Glucopyranosyl-D-fructose monohydrate | chemimpex.commedchemexpress.com |

| CAS Number | 17606-72-3, 207511-09-9 | thermofisher.comchemimpex.comchemicalbook.com |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | thermofisher.comchemimpex.comchemicalbook.com |

| Molecular Weight | 360.31 g/mol or 360.32 g/mol | thermofisher.comchemimpex.comchemicalbook.comnih.gov |

| Appearance | White to off-white crystalline powder | chemimpex.comchemicalbook.com |

| Melting Point | 137 °C (decomposes), 163 - 167 °C (decomposes) | chemimpex.comchemicalbook.com |

| Solubility | Soluble in water | chemicalbook.com |

| Optical Rotation | [a]20D = 52 - 58 ° (c=5 in water, 1 h) | chemimpex.com |

Detailed Research Findings

Recent scientific studies have focused on the efficient synthesis of maltulose from more common sugars. One area of investigation is the isomerization of maltose. Research has shown that maltose can be effectively isomerized to maltulose in a pressurized hot phosphate buffer, with studies optimizing conditions such as temperature, residence time, and maltose concentration to maximize the yield. researchgate.netresearchgate.net

The transglycosylation activity of certain enzymes, such as yeast maltase, can also produce maltulose. nih.gov In these reactions, enzymes transfer a glycosyl group from a donor to an acceptor molecule, leading to the formation of various oligosaccharides, including maltulose. nih.gov

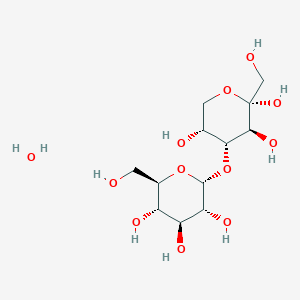

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h5-15,17-21H,1-3H2;1H2/t5-,6-,7-,8-,9+,10-,11-,12-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNLNTFVNSVIFH-OEFDZIMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207511-09-9 | |

| Record name | D-Fructose, 4-O-α-D-glucopyranosyl-, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207511-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Biosynthesis of Maltulose Monohydrate

Chemical Synthetic Methodologies

The chemical synthesis of maltulose primarily revolves around the isomerization of its readily available aldo-disaccharide counterpart, maltose (B56501). Various methodologies have been developed to facilitate this conversion, ranging from traditional acid and base catalysis to more advanced reaction conditions.

Isomerization of Maltose: Alkaline and Acid-Catalyzed Approaches

The isomerization of maltose to maltulose can be achieved under alkaline conditions. This transformation, known as the Lobry de Bruyn-Alberda van Ekenstein transformation, proceeds through an enediol intermediate in the presence of a base. researchgate.netacs.org For instance, treating maltose with aqueous ammonia (B1221849) can lead to its isomerization to maltulose. researchgate.net Similarly, the use of a phosphate (B84403) buffer at an elevated temperature can facilitate this reaction. researchgate.net Research has shown that maltose dissolved in a 10-mmol/L phosphate buffer at a pH of 7.0 can be isomerized to maltulose, achieving a yield of approximately 20% at 108 °C within 60 minutes. researchgate.netresearchgate.net

Acid-catalyzed approaches have also been explored. Selective activation of the ketose unit in maltulose using pyridinium (B92312) poly(hydrogen fluoride) has been demonstrated, indicating the potential for acid-catalyzed transformations involving this disaccharide. nih.gov However, alkaline-catalyzed methods are more commonly cited for the direct isomerization of maltose to maltulose.

Advanced Reaction Conditions: Subcritical Water/Ethanol (B145695) and Microwave-Assisted Synthesis

To enhance the efficiency and yield of maltulose synthesis, advanced reaction conditions have been investigated. One such method involves the use of subcritical aqueous ethanol. In this environment, the isomerization of aldo-disaccharides to keto-disaccharides is markedly increased, while hydrolytic side reactions are suppressed with increasing ethanol concentration. dntb.gov.uatandfonline.comnih.gov The rate constant for the isomerization of maltose to maltulose nearly doubled when the solvent was changed from subcritical water to 80 wt% aqueous ethanol at 220 °C. dntb.gov.uatandfonline.comnih.govtandfonline.com

Microwave-assisted synthesis offers another rapid and efficient route for maltulose production. researchgate.netx-mol.netresearchgate.net This technique can significantly shorten reaction times and improve yields. researchgate.net When using arginine as a catalyst, maltulose yields of 28–30% can be achieved within 90–400 seconds, depending on the microwave power and the volume of the substrate solution. researchgate.netx-mol.net The use of microwave heating has been shown to be more effective than conventional oil bath heating for inducing the Maillard reaction, a series of reactions that can occur during the isomerization process. researchgate.netresearchgate.net

Influence of Catalysts and Reaction Parameters on Isomerization Yields

The yield of maltulose from maltose isomerization is highly dependent on the choice of catalyst and various reaction parameters.

Catalysts: Basic amino acids, such as arginine, have been employed as "green" catalysts for the isomerization of maltose. researchgate.netx-mol.net In one study, the initial molar ratio of arginine to maltose was kept constant at 0.05. researchgate.netx-mol.net Phosphate buffers also serve as effective catalysts for this reaction. researchgate.net

Reaction Parameters:

Temperature: Higher reaction temperatures generally lead to more efficient maltulose production in a shorter time. researchgate.netresearchgate.net For instance, in 60 wt% aqueous ethanol, increasing the temperature from 180 to 200 °C markedly increased the maximum yield of maltulose by about 10%. tandfonline.comtandfonline.com

pH: The pH of the reaction mixture is a critical factor. For the isomerization in a phosphate buffer, a pH of 7 was found to be optimal. researchgate.net

Solvent Composition: In subcritical aqueous ethanol systems, increasing the ethanol concentration promotes the isomerization reaction while suppressing hydrolysis, leading to higher maximum yields of keto-disaccharides. dntb.gov.uatandfonline.comnih.govtandfonline.com

Energy Density (in microwave synthesis): The fraction of remaining maltose, the yield of maltulose, and the pH of the reaction mixture can be expressed as a function of the energy density, which is the amount of energy absorbed per unit volume of the reaction mixture. researchgate.netx-mol.netresearchgate.net

Effect of Reaction Conditions on Maltulose Yield

| Method | Catalyst/Medium | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phosphate Buffer | 10 mmol/L Phosphate Buffer (pH 7) | 108 | 60 min | ~20 | researchgate.netresearchgate.net |

| Subcritical Aqueous Ethanol | 60 wt% Aqueous Ethanol | 200 | - | ~29 (max) | tandfonline.com |

| Microwave-Assisted | Arginine | - | 90-400 s | 28-30 | researchgate.netx-mol.net |

Enzymatic and Biotechnological Production Routes

In addition to chemical synthesis, enzymatic and biotechnological methods provide alternative and often more specific pathways for producing maltulose.

Enzymatic Bioconversion of Precursors (e.g., maltose)

Maltulose can be produced through the enzymatic bioconversion of precursors like maltose and sucrose (B13894). biosynth.comontosight.ai Sucrose isomerase (SIase), also known as isomaltulose synthase, is a key enzyme in this process. sci-hub.seasm.org This enzyme can convert sucrose into isomaltulose, and some SIs also produce maltulose. biosynth.comasm.org For example, maltulose can be produced partly by the epimerization of maltose and partly by transglucosylation during the D-glucosidase driven hydrolysis of sucrose. biosynth.com Certain α-glucosidases from filamentous fungi exhibit high transglycosylating activity and can produce various oligosaccharides, including isomers of maltose. mdpi.com

Microbial Systems for Maltulose Formation

Various microorganisms are capable of producing maltulose. It can be formed as a by-product during the commercial production of glucose from starch saccharification. mdpi.comresearchgate.net Several bacterial strains have been identified that produce sucrose isomerase, the enzyme responsible for converting sucrose to isomaltulose and, in some cases, other isomers. asm.org Genera such as Pantoea, Klebsiella, and Erwinia are known to harbor species that produce this enzyme. asm.org For instance, the sucrose isomerase from Pantoea dispersa UQ68J has been shown to be highly efficient in producing isomaltulose. asm.org While the primary product is often isomaltulose, the reaction conditions and the specific microbial strain can influence the formation of other isomers, including maltulose. asm.org Maltulose is also a known constituent in finished beer and can be metabolized by various yeast strains. mdpi.com

Optimization of Biocatalytic Processes for Yield and Selectivity

The efficient synthesis of maltulose relies on the precise optimization of biocatalytic processes. Key to maximizing yield and selectivity is the careful control of various reaction parameters. Maltulose is an isomer of sucrose, and its synthesis often involves the enzymatic transformation of maltose or the transglucosidation from sucrose to fructose (B13574). researchgate.net Enzymes such as α-glucosidase and inulosucrase are instrumental in these conversions. nih.govugent.be

Research into related sugar isomers demonstrates that optimizing factors such as enzyme concentration, temperature, pH, and reaction time is critical for achieving high product yields. nih.govnih.gov For instance, in the synthesis of fructooligosaccharides, maximum yield was achieved after 24 hours at 55°C and a pH of 5.2. nih.gov Similarly, the optimal production of maltitol, a related sugar alcohol, required a 72-hour reaction at 50°C and a pH of 6.0. nih.gov These examples underscore the principle that each enzyme-substrate system has a unique set of optimal conditions.

The selectivity of the enzymatic reaction is paramount to prevent the formation of unwanted byproducts. For example, some enzymes used in saccharide synthesis can also produce leucrose (B8805515) or other isomers alongside the target compound. ugent.be Process optimization, therefore, aims to find a balance where the catalytic activity towards maltulose formation is maximized while minimizing side reactions. This involves adjusting substrate ratios (e.g., sucrose to maltose) and reaction duration, as prolonged reactions can sometimes lead to the degradation of the desired product. nih.govmdpi.com

Table 1: Key Parameters for Optimizing Biocatalytic Synthesis of Maltulose

| Parameter | Influence on Yield and Selectivity | Typical Range/Value (based on related syntheses) |

| Enzyme Type | Determines the specific reaction pathway and potential byproducts. | α-Glucosidase, Inulosucrase, Sucrose Isomerase researchgate.netnih.gov |

| Enzyme Concentration | Affects the reaction rate; higher concentrations can increase yield up to a saturation point. | Varies; e.g., 1.6 U/mL to 400 U/mL nih.govnih.gov |

| Temperature | Influences enzyme activity and stability; optimal temperature maximizes reaction rate. | 50°C - 55°C nih.govnih.gov |

| pH | Affects enzyme's catalytic efficiency and stability; each enzyme has a specific optimal pH. | pH 5.2 - 6.0 nih.govnih.gov |

| Substrate Concentration | High concentrations can increase yield but may also lead to substrate inhibition. | e.g., 300 g/liter nih.gov |

| Reaction Time | Yield increases over time until equilibrium is reached or enzyme denaturation/product degradation occurs. | 24 - 72 hours nih.govnih.gov |

Crystallization Science of Maltulose Monohydrate

The transition from an aqueous maltulose solution to a solid, stable crystalline form is governed by the principles of crystallization science. Maltulose crystallizes as a monohydrate (Maltulose H₂O), a white crystalline powder. chemimpex.com The process requires creating a supersaturated solution, which provides the thermodynamic driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth. ugent.bemt.com

Strategies for Crystalline Form Isolation and Purification

The isolation and purification of this compound crystals are critical steps to achieve a high-purity final product. A primary strategy involves a multi-step process starting with a highly pure and concentrated aqueous maltulose solution, typically between 65% and 97% by weight.

A common industrial method for isolation is cooling crystallization. This process involves:

Concentration: The initial demineralized maltulose solution is concentrated by evaporation under vacuum to achieve a supersaturated state, for example, a dry matter ratio of 65% or higher.

Seeding: The supersaturated solution is then seeded with fine crystals of pure this compound. This step is crucial as it induces crystallization and helps control the final crystal size.

Controlled Cooling: The seeded solution undergoes a carefully controlled cooling program, for instance, from 25°C down to 15°C over 24 hours. The cooling rate is a critical parameter that influences crystal growth.

Collection and Drying: The formed crystals are then collected from the syrup, typically through centrifugation, and subsequently dried to yield the final this compound product with a moisture content of approximately 5.4%.

Purification strategies are employed both before and after crystallization. The starting maltose solution may be demineralized to remove ionic impurities. If catalysts like boric acid are used in the synthesis, multiple crystallization steps may be required to eliminate them from the final product. Post-crystallization, washing the crystals with a solvent like ethanol can remove residual syrup and impurities. researchgate.net

Investigation of Crystallization Kinetics and Thermodynamics

Detailed studies on the specific crystallization kinetics and thermodynamics of this compound are not widely available in public literature. However, insights can be drawn from research on structurally similar sugars, such as its precursor, maltose.

The thermodynamics of crystallization are primarily driven by achieving a state of supersaturation. mt.com The solubility of the sugar in the solvent at a given temperature determines the equilibrium point, and crystallization occurs when the concentration exceeds this point. For related sugars, it has been found that enthalpic contributions are the dominant factor in the dissolution process, which is the reverse of crystallization. researchgate.net

The kinetics of crystallization, which describe the rate of nucleation and crystal growth, can be modeled using established equations like the Avrami equation or Jander's equation. researchgate.net For the transformation of anhydrous maltose, the activation energy—the energy barrier that must be overcome for the process to occur—has been calculated to be around 79-90 kJ/mol. researchgate.net These kinetic models and thermodynamic principles would be applicable to the systematic investigation of this compound crystallization, allowing for the quantification of nucleation and growth rates under various conditions.

Influence of Process Parameters on Crystal Morphology and Purity

The physical characteristics of this compound crystals, including their size, shape (morphology), and purity, are highly dependent on the process parameters during crystallization. Control over these parameters is essential for producing a consistent product with desirable handling and application properties.

Key process parameters and their influence include:

Cooling Rate: The temperature profile during cooling significantly impacts crystal growth. A slow, controlled temperature drop allows for the growth of larger, well-formed crystals. Conversely, rapid cooling can lead to rapid nucleation, resulting in a large number of small, fine crystals that may be difficult to separate from the mother liquor.

Stirring/Agitation: Agitation of the crystallizing solution influences heat and mass transfer. Proper mixing ensures a uniform temperature and concentration throughout the vessel, promoting consistent crystal growth and preventing the formation of agglomerates.

Supersaturation Level: The degree of supersaturation is a primary driver for crystallization. While high supersaturation increases the nucleation rate, potentially leading to smaller crystals, a lower, more controlled level of supersaturation favors crystal growth over nucleation, resulting in larger crystals. numberanalytics.com

Purity of Solution: The presence of impurities can significantly alter crystal morphology. For example, in the crystallization of the related sugar alcohol maltitol, the presence of maltotriitol (B1232362) can change the crystal habit from prismatic to bipyramidal. nih.gov Therefore, starting with a highly purified maltulose solution is critical for achieving high purity and a uniform crystal shape in the final product.

Table 2: Influence of Process Parameters on this compound Crystallization

| Process Parameter | Effect on Crystal Morphology | Effect on Crystal Purity |

| Cooling Rate | Slow cooling promotes larger, well-defined crystals; rapid cooling leads to small, fine particles. numberanalytics.com | Slower growth can lead to higher purity by reducing impurity inclusion. |

| Stirring/Agitation | Promotes uniform growth and prevents agglomeration; affects crystal size distribution. | Ensures homogenous conditions, contributing to uniform purity across the batch. |

| Supersaturation | Low levels favor growth (larger crystals); high levels favor nucleation (smaller crystals). mt.com | Very high supersaturation can trap impurities within the rapidly forming crystal lattice. |

| Seeding | Controls the onset of crystallization and helps achieve a more uniform final crystal size. | N/A |

| Solution Purity | Impurities can inhibit growth or alter the crystal habit (shape). nih.gov | The purity of the starting solution directly correlates with the final crystal purity. |

Advanced Structural Characterization and Spectroscopic Analysis of Maltulose H2o

Spectroscopic Methodologies for Molecular Elucidation

Spectroscopic methods are indispensable for determining the molecular structure and properties of Maltulose H₂O. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of carbohydrates like maltulose in solution. Due to mutarotation in aqueous solutions, maltulose exists as a mixture of different tautomers (isomeric forms), including pyranose and furanose forms. rsc.org High-resolution ¹H and ¹³C NMR spectroscopy can identify and quantify these individual forms. nih.gov

¹³C NMR spectroscopy is particularly effective for quantitative analysis. The spectra, obtained under proton decoupling, show sharp singlet signals for each unique carbon atom, spread over a wide chemical shift range, which minimizes signal overlap. Specific regions in the spectrum, such as the anomeric carbon region (δ 91–106 ppm) and the region where carbons of the fructofuranosyl ring resonate (δ 78–86 ppm), are especially informative. By integrating the signals in these regions, direct quantitative determination of various tautomers of maltulose can be achieved. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of all proton and carbon signals, even in complex mixtures like honey where maltulose is a component. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for Maltulose Tautomers Data synthesized from typical ranges for glucosyl-fructose disaccharides.

| Carbon Atom | Tautomeric Form | Chemical Shift (δ ppm) |

|---|---|---|

| C-1' (Glc) | β-Pyranose | ~98-100 |

| C-2 (Fru) | β-Pyranose | ~102-104 |

| C-1 (Fru) | β-Pyranose | ~63-65 |

| C-6 (Fru) | β-Pyranose | ~64-66 |

Note: Glc refers to the glucose unit and Fru to the fructose (B13574) unit. Chemical shifts are approximate and can vary with solvent and temperature.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint of Maltulose H₂O. They are used to identify functional groups and study intermolecular forces, particularly the extensive hydrogen bonding present in the crystalline state. nih.govresearchgate.net

The IR spectrum of a carbohydrate like maltulose monohydrate is characterized by several key absorption bands. spectroscopyonline.com

O-H Stretching: A very broad and strong absorption band is observed in the 3600-3000 cm⁻¹ region. This band arises from the stretching vibrations of the numerous hydroxyl (-OH) groups of the sugar and the water of hydration, all interconnected by hydrogen bonds. cerealsgrains.org The breadth of the peak is indicative of the variety of hydrogen bond strengths within the crystal lattice. cerealsgrains.org

C-H Stretching: Absorptions in the 3000-2800 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the pyranose and furanose rings. spectroscopyonline.com

"Fingerprint" Region: The region below 1500 cm⁻¹ is complex and unique to the molecule. It contains a multitude of bands corresponding to C-O and C-C stretching vibrations (1200-1000 cm⁻¹), as well as C-O-H, C-C-H, and CH₂ bending and deformation modes. cerealsgrains.orgacs.org

Raman spectroscopy provides complementary information. While O-H stretching bands are typically weak in Raman spectra, the C-H and C-C skeletal vibrations often give sharp, well-defined peaks. researchgate.net Low-frequency Raman and far-infrared spectra (below 100 cm⁻¹) can probe the collective vibrational modes of the crystal lattice, which are directly related to the supramolecular structure mediated by the hydrogen-bonded network. liv.ac.uk The analysis of these vibrational modes is crucial for understanding the stability and dynamics of the crystalline solid. acs.orgliv.ac.uk

Table 2: General IR/Raman Band Assignments for Disaccharides

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Spectroscopy Method |

|---|---|---|

| 3600 - 3000 | O-H stretching (H-bonded) | IR (Strong, Broad), Raman (Weak) |

| 3000 - 2800 | C-H stretching | IR (Medium), Raman (Strong) |

| ~1460 | CH₂ scissoring | IR (Medium) |

| 1200 - 1000 | C-O, C-C stretching | IR (Strong, Complex), Raman (Medium) |

Mass spectrometry (MS) is a key technique for determining the molecular weight of Maltulose H₂O and for differentiating it from its isomers. The molecular formula of this compound is C₁₂H₂₂O₁₁·H₂O, corresponding to a molecular weight of approximately 360.31 g/mol . scbt.comnih.gov

Tandem mass spectrometry (MS/MS), often coupled with a soft ionization technique like electrospray ionization (ESI), is used to study the fragmentation pathways of the molecule. nih.gov When analyzing isomers like maltose (B56501) and maltulose, MS/MS of their adducts (e.g., chloride adducts) can produce diagnostic fragment ions. nih.gov For maltulose, which has an α(1→4) glycosidic linkage between a glucose and a fructose unit, the fragmentation pattern is distinct from maltose, which has the same linkage but between two glucose units. nih.gov

Studies have shown that the MS/MS spectrum of deprotonated maltulose produces a diagnostic product ion at m/z 263. nih.gov This specific fragment results from the neutral loss of a C₂H₄O₂ moiety (60 Da) and a water molecule (18 Da) from the parent ion. This pathway and the resulting diagnostic ion are characteristic of maltulose and are not observed in the same way for many of its isomers, allowing for its unambiguous identification in complex mixtures. nih.govdoi.org

Table 3: ESI-MS/MS Fragmentation Data for Deprotonated Maltulose

| Precursor Ion (m/z) | Diagnostic Product Ion (m/z) | Neutral Loss (Da) | Inferred Lost Fragments |

|---|---|---|---|

| 341 [M-H]⁻ | 263 | 78 | C₂H₄O₂ + H₂O |

| 341 [M-H]⁻ | 281 | 60 | C₂H₄O₂ |

Data derived from fragmentation studies of α(1→4) linked disaccharides. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis and Intermolecular Interactions

Crystallographic and Solid-State Investigations

Solid-state analytical methods provide fundamental insights into the three-dimensional structure of crystalline this compound, revealing the precise arrangement of atoms and the nature of the forces that hold the crystal together.

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a crystalline solid like this compound. This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. capes.gov.br Powder XRD (PXRD) is used to characterize the bulk crystalline material, identify its crystal phase, and assess its purity. caltech.edu

While a full single-crystal XRD structure for this compound is not widely published, data for the closely related compound, β-maltose monohydrate, provides a valuable reference. For β-maltose monohydrate, XRD analysis reveals a monoclinic crystal system. researchgate.net The characteristic peaks in its powder XRD pattern are found at 2θ angles of 10.2°, 14.4°, and 20.1°. researchgate.netresearchgate.net A similar analysis for this compound would yield its unit cell parameters (a, b, c, α, β, γ), space group, and the precise coordinates of each atom, including the water molecule, within the crystal lattice. Solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR spectroscopy complements XRD by providing information about the local chemical environment of carbon atoms in the solid state, confirming the presence of different conformations or non-equivalent molecules in the crystal unit cell. capes.gov.br

The crystal structure of Maltulose H₂O is dominated by an extensive and intricate network of hydrogen bonds. acs.org These bonds form between the numerous hydroxyl groups of the maltulose molecules and between the hydroxyl groups and the integrated water molecule. semanticscholar.org This hydrogen bonding network is the primary force governing the supramolecular assembly and crystal packing. diva-portal.org

The water molecule plays a crucial role, acting as a hydrogen bond donor and acceptor, often bridging two or more maltulose molecules. patsnap.comox.ac.uk This creates a stable, three-dimensional architecture. The network consists of both:

Intramolecular hydrogen bonds: Occurring between hydroxyl groups within the same maltulose molecule, influencing its conformation. rsc.org

Intermolecular hydrogen bonds: Linking adjacent maltulose molecules and water molecules, building the crystal lattice. ox.ac.uk

The strength and geometry of these hydrogen bonds are critical determinants of the physical properties of the solid, including its melting point, solubility, and stability. diva-portal.org The cooperative nature of the hydrogen bonding network, where the formation of one hydrogen bond strengthens its neighbors, leads to a highly stable and ordered crystalline structure. ox.ac.ukrsc.org

Electron Paramagnetic Resonance (EPR) Studies of Irradiated Maltose Hydrate (Relevant for radical formation and hydrogen bonding)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects molecules with unpaired electrons, such as free radicals. usu.edu It is particularly valuable for studying the effects of ionizing radiation on crystalline sugars like maltose monohydrate, the hydrated parent sugar of maltulose. usu.edunih.gov When maltose is irradiated, free radicals are generated, and their structure and stability are influenced by the molecular environment, including the presence of water molecules and hydrogen bonding networks. usu.edunih.govresearchmap.jp

Studies comparing irradiated maltose anhydrite (without water) and maltose monohydrate reveal significant differences in the types of radicals formed. nih.govresearchgate.net In maltose anhydrite, the primary radicals result from the cleavage of the glycosidic bond at the C1 carbon. nih.govresearchmap.jpresearchgate.net However, in the case of maltose monohydrate, the presence of a water molecule in the crystal lattice plays a crucial role. nih.gov EPR spectra of irradiated maltose monohydrate show the formation of a distinct carbonyl anion radical. nih.govresearchmap.jpresearchgate.net This radical is stabilized through hydrogen bonding with the proton of a neighboring water molecule. nih.govresearchmap.jp This interaction alters the conformation of the carbonyl anion radical, leading to increased stability. nih.govresearchmap.jpresearchgate.net

The analysis of these radicals provides insight into the fundamental radiation chemistry of sugars, which is essential for applications such as food irradiation detection and dosimetry. researchmap.jpresearchgate.net The g-tensors and hyperfine coupling tensors of these radicals, determined from EPR spectra, allow for their structural identification. researchgate.netresearchgate.net

Table 1: Radicals Identified in Irradiated Maltose by EPR Spectroscopy

| Sample | Predominant Radical Species | Key Observation from EPR | Source(s) |

| Maltose Anhydrite | C1-centered radical from glycosidic bond cleavage, with a carbonyl at the C2 carbon. | Spectra are similar to those observed for irradiated sucrose (B13894). | nih.gov, researchmap.jp |

| Maltose Monohydrate | Carbonyl anion radical involving a proton from a water molecule. | The radical's conformation is changed and stabilized by hydrogen bonding to the water molecule. | nih.gov, researchgate.net |

Chromatographic Separations for Isomer Differentiation and Purity Assessment

The analytical challenge in studying maltulose lies in its structural similarity to other disaccharides. Maltulose is an isomer of sucrose, maltose, lactose (B1674315), turanose (B8075302), and palatinose (B82088), among others. nih.govwaters.com Chromatographic techniques are indispensable for separating these closely related compounds for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of sugars due to its versatility and ability to separate non-volatile, polar compounds. waters.comcsic.es For sugars like maltulose, which lack a strong chromophore for UV detection, specialized columns and detectors are required. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is a well-suited mode for sugar separation. nih.govnih.gov HILIC methods typically employ a polar stationary phase, such as an amide- or polyol-bonded silica (B1680970) column, with a mobile phase consisting of a high concentration of a non-polar organic solvent like acetonitrile (B52724) and a small amount of water. nih.govshimadzu.comwaters.com This setup allows for the separation of constitutional isomers like maltulose, sucrose, turanose, and palatinose with nearly baseline resolution. nih.gov

Detection is often achieved using mass spectrometry (MS) or evaporative light scattering detectors (ELSD), as traditional UV detectors are not effective for underivatized sugars. waters.comresearchgate.net The coupling of LC with MS (LC-MS) is particularly powerful, as it provides both retention time data and mass information, increasing the selectivity and confidence of identification. nih.govwaters.com An optimized LC-MS/MS method can successfully separate a mixture of six disaccharide isomers, including maltulose, maltose, lactose, sucrose, turanose, and palatinose. nih.gov

Table 2: Representative HPLC Conditions for Disaccharide Isomer Separation

| Parameter | Condition | Purpose | Source(s) |

| Technique | Hydrophilic Interaction Liquid Chromatography (HILIC) | Effective for retaining and separating polar analytes like sugars. | nih.gov, nih.gov |

| Stationary Phase | Amide-bonded silica (e.g., XBridge BEH Amide) | Provides strong retention and good selectivity for saccharides. | nih.gov, waters.com |

| Mobile Phase | Acetonitrile/Water gradient | Separates isomers based on subtle differences in polarity. | nih.gov, shimadzu.com |

| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) | Offers high sensitivity and selectivity for confident identification. | nih.gov, waters.com |

| Sample Analyzed | Mixture including Maltulose, Sucrose, Turanose, Palatinose, Maltose | Demonstrates method's capability for isomer differentiation. | nih.gov |

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Approaches

Gas Chromatography (GC)

Gas Chromatography offers very high resolution for the analysis of complex mixtures. researchgate.net However, carbohydrates like maltulose are non-volatile due to strong intermolecular hydrogen bonding and will decompose at the high temperatures used in GC inlets. masonaco.org Therefore, they must be chemically modified into volatile derivatives prior to analysis. csic.esmasonaco.org

The most common derivatization method is trimethylsilylation, often following oximation to reduce the number of isomeric peaks. uliege.bersc.org Oximation of the reducing sugar's carbonyl group followed by silylation of the hydroxyl groups produces trimethylsilyl (B98337) oximes (TMSO). uliege.be This procedure suppresses the formation of multiple anomeric peaks, simplifying the resulting chromatogram, though syn and anti isomers may still be present. uliege.bersc.org GC coupled with mass spectrometry (GC-MS) is essential for identifying the separated derivatives, as the fragmentation patterns, in conjunction with retention times, provide structural information. rsc.orgresearchgate.net Comprehensive two-dimensional GC (GCxGC) can provide even greater resolving power for extremely complex mixtures of disaccharide isomers. uliege.be

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful technique for carbohydrate analysis, offering high resolution, short analysis times, and minimal sample consumption. unimore.it CE separates molecules based on their charge-to-size ratio in a strong electric field. acs.org Since most sugars, including maltulose, are neutral, they must either be derivatized with a charged tag or analyzed in a buffer that forms charged complexes with them. acs.orgresearchgate.net

Commonly, borate (B1201080) or phosphate (B84403) buffers are used, which form negatively charged complexes with the hydroxyl groups of the sugars, allowing them to migrate in the electric field. shimadzu.comnih.gov The separation of isomers is possible due to differences in the stability and electrophoretic mobility of these complexes. nih.gov CE methods have been developed that can separate glycans with the same monosaccharide sequence but different positional or linkage isomerism (e.g., α vs. β linkages). acs.orgdavidpublisher.com Detection is often accomplished by laser-induced fluorescence (LIF) after derivatization with a fluorescent tag or by coupling CE with mass spectrometry (CE-MS). researchgate.net

Table 3: Comparison of GC and CE Approaches for Maltulose Isomer Analysis

| Technique | Principle | Derivatization/Sample Prep | Key Advantage | Source(s) |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Required; typically oximation followed by trimethylsilylation (TMSO) to increase volatility. | Very high chromatographic resolution. | masonaco.org, uliege.be, researchgate.net |

| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | Often required; either derivatization with a charged tag or use of complex-forming buffers (e.g., borate). | High efficiency, rapid separation, and excellent resolution of isomers. | , acs.org, nih.gov |

Stability, Degradation Mechanisms, and Reaction Kinetics of Maltulose H2o

Thermal Degradation Pathways and Products

The thermal processing of foods can induce the degradation of sugars, leading to changes in color, flavor, and nutritional value. Maltulose, like other sugars, is susceptible to thermal degradation, particularly at elevated temperatures.

Influence of Temperature and Environmental Factors on Degradation Rates

The rate of maltulose degradation is significantly influenced by temperature. Studies have shown that increasing the heating temperature and duration leads to a decrease in the L-value (lightness) and a significant development of color in sugar solutions, indicating degradation. nih.gov For instance, in heated maltose (B56501) solutions, which can isomerize to maltulose, the L-value decreased as temperatures increased from 110 to 150°C. nih.gov The pH of the solution also plays a role; thermal degradation of sugars like maltose is observed at neutral pH, and the degradation rate is accelerated by lower pH values that can result from the formation of acidic byproducts. nih.govresearchgate.net

In subcritical aqueous ethanol (B145695), the isomerization of maltose to maltulose is temperature-dependent. The maximum yield of maltulose increased when the reaction temperature was raised from 180 to 200°C. However, temperatures above 200°C were less suitable for maltulose production due to lower maximum yields, although the maximum yield was achieved in shorter residence times. tandfonline.comtandfonline.com

The concentration of maltulose can also affect its degradation. Increased concentrations of maltose monohydrate in a feed solution led to a decreased conversion to maltulose and a lower maximum yield of maltulose. researchgate.netnih.gov

Identification of Thermal Decomposition Byproducts

The thermal degradation of maltulose proceeds via several pathways, leading to a variety of byproducts. Under neutral conditions (pH 7.5), maltulose degrades through β-elimination and subsequent keto-enol tautomerization. researchgate.net This forms a 1,3-dicarbonyl intermediate which then hydrolyzes to produce formic acid and 3-deoxy-d-glycero-pent-2-ulose as the major products. researchgate.net

In contrast, under strongly alkaline conditions, the degradation pathway shifts to a benzylic acid rearrangement, resulting in the formation of isosaccharinic acid . researchgate.net

Other identified thermal degradation products of related sugars like maltose include 5-hydroxymethylfurfural (B1680220) (HMF) , furfural, and 5-methylfurfural, which contribute to the darkening of the solution. nih.govresearchgate.netnih.gov The formation of organic acids also occurs, leading to a decrease in the pH of the solution. nih.govresearchgate.net

Interactive Data Table: Influence of Temperature on Maltose Isomerization to Maltulose in 60 wt% Aqueous Ethanol

| Temperature (°C) | Maximum Maltulose Yield (%) | Residence Time for Max Yield (s) |

|---|---|---|

| 180 | Increases by ~10% from lower temps | >500 |

| 200 | Markedly Increased | 500 |

| >200 | Relatively Low | <500 |

This table is based on findings from studies on maltose isomerization in subcritical aqueous ethanol. tandfonline.comtandfonline.com

Hydrolytic and Isomerization Degradation Kinetics

The stability of maltulose in aqueous solutions is also governed by hydrolytic and isomerization reactions, which can be influenced by catalysts such as acids and bases.

Acid- and Base-Catalyzed Hydrolysis Investigations

Hydrolysis of maltulose involves the cleavage of the glycosidic bond, yielding its constituent monosaccharides, glucose and fructose (B13574). While specific studies on the acid- and base-catalyzed hydrolysis of maltulose are limited, the behavior of similar disaccharides provides insight. Generally, acid-catalyzed hydrolysis proceeds through protonation of the glycosidic oxygen, followed by nucleophilic attack of water. chemistrysteps.com Base-catalyzed hydrolysis, or saponification, is typically irreversible as the resulting carboxylic acid is deprotonated. chemistrysteps.com

In the context of maltose, the precursor to maltulose, decomposition in subcritical water (180 to 260°C) is accelerated at lower pH values, indicating acid-catalyzed hydrolysis. researchgate.netnih.gov The hydrolysis of maltose to glucose is a key reaction that competes with its isomerization to maltulose. tandfonline.comtandfonline.com

Studies on Isomerization under Various Conditions

The isomerization of maltose to maltulose is a significant reaction that has been studied under various conditions. This reaction is often catalyzed by bases or proceeds under neutral conditions at elevated temperatures.

In a pressurized hot phosphate (B84403) buffer (pH 7) at 108°C, maltose isomerizes to maltulose with a yield of approximately 20%. researchgate.net Higher buffer concentrations can promote colorant formation and reduce the efficiency of isomerization. researchgate.net Microwave heating in the presence of an arginine catalyst has been shown to be a highly productive method for this isomerization, achieving maltulose yields of 28–30% within 90–400 seconds. researchgate.netx-mol.net

The isomerization process is also influenced by the solvent. In subcritical aqueous ethanol, increasing the ethanol concentration suppresses the hydrolysis of maltose and promotes its isomerization to maltulose. tandfonline.comtandfonline.comnih.gov The rate constant for the isomerization of maltose to maltulose nearly doubled when the solvent was changed from subcritical water to 80 wt% aqueous ethanol at 220°C. researchgate.netnih.gov

Recent research has also explored the use of a pulsed electric field (PEF) with copper catalysts to drive the isomerization of maltose to maltulose, achieving a yield of 43.27% under optimal conditions. acs.org

Interactive Data Table: Maltulose Yield under Different Isomerization Conditions

| Condition | Catalyst/Medium | Temperature (°C) | Maltulose Yield (%) | Reference |

|---|---|---|---|---|

| Pressurized Hot Buffer | Phosphate Buffer (pH 7) | 108 | ~20 | researchgate.net |

| Microwave Heating | Arginine | - | 28-30 | researchgate.netx-mol.net |

| Subcritical Aqueous Ethanol (60 wt%) | - | 200 | ~29 | tandfonline.comtandfonline.com |

| Pulsed Electric Field | Copper Oxides | - | 43.27 | acs.org |

Oxidative and Photolytic Stability Studies

Information specifically detailing the oxidative and photolytic stability of maltulose is not extensively available in the reviewed literature. However, general principles of sugar chemistry suggest that, like other reducing sugars, maltulose would be susceptible to oxidation, especially in the presence of oxidizing agents or catalysts. The degradation of tryptophan in the presence of sugars can be accelerated, indicating oxidative reactions. acs.org

Photolytic degradation, induced by exposure to light, is a known factor in the deterioration of food products. Light exposure can lead to the formation of radicals and photosensitized oxidation, affecting color, aroma, and flavor. mdpi.com While specific studies on the photolytic stability of maltulose are scarce, research on wine suggests that light can induce the formation of compounds like HMF, a known thermal degradation product of sugars. mdpi.com The degradation of sugars can also be induced by photoreactive species.

Mechanisms of By-product Formation in Complex Matrices (e.g., Maillard reaction precursors)

In complex food matrices, particularly in the presence of Maillard reaction precursors such as amino acids, the degradation of maltulose (4-O-α-D-glucopyranosyl-D-fructose) is accelerated, leading to a diverse array of by-products. These reactions are critical in food science as they influence the color, flavor, and nutritional quality of thermally processed foods. sandiego.eduresearchgate.netatlantis-press.com The presence of amino groups from amino acids, peptides, and proteins provides alternative and often faster reaction pathways for maltulose degradation compared to its degradation in isolation. sandiego.eduwur.nl

The initial step in the Maillard reaction involves the condensation of the carbonyl group of a reducing sugar with a free amino group, typically from an amino acid like lysine. sandiego.edunuft.edu.ua While aldoses like glucose react to form Schiff bases that rearrange into Amadori products, ketoses like maltulose are not considered to be directly reactive in the initial condensation step under certain conditions (90-130°C; pH 6.8). wur.nl Instead, the degradation products of maltulose are highly reactive and readily participate in the Maillard reaction. wur.nl The reactivity in Maillard reactions is generally higher for pentoses than hexoses, which are in turn more reactive than disaccharides. dergipark.org.tr

The degradation of maltulose in the presence of amino acids proceeds through several key pathways, leading to the formation of important classes of by-products, including α-dicarbonyl compounds, 3-deoxypentosulose, 5-hydroxymethylfurfural (5-HMF), and ultimately, melanoidins.

Formation of α-Dicarbonyl Compounds:

Alpha-dicarbonyl compounds are highly reactive intermediates formed during the Maillard reaction and caramelization through the fragmentation of sugars. nih.gov In systems containing maltulose and amino acids, these compounds are significant precursors to color and flavor development. The most representative α-dicarbonyls include glyoxal (B1671930) (GO), methylglyoxal (B44143) (MGO), and diacetyl (DA). nih.gov

The formation of these compounds is influenced by factors such as temperature and pH, with higher values of both leading to greater production. nih.gov For instance, in a glucose-lysine model system, which shares pathways with maltulose degradation, the concentrations of α-dicarbonyls increase significantly with rising temperature and pH. nih.gov Studies on dairy-related carbohydrates have shown that the presence of Nα-acetyl-L-lysine leads to substantially higher concentrations of C6 α-dicarbonyls like 3-deoxyglucosone (B13542) (3-DG) and 3-deoxygalactosone (B10765287) (3-DGal). researchgate.net While aldose systems tend to form more glyoxal, ketose systems are more conducive to generating methylglyoxal and 3-deoxyglucosone. atlantis-press.com

Table 1: Formation of α-Dicarbonyl Compounds in Maillard Reaction Model Systems

This interactive table shows the concentration of different α-dicarbonyl compounds formed under various pH and temperature conditions in a glucose-lysine model system.

| Temperature (°C) | pH | Glyoxal (µg/mL) | Methylglyoxal (µg/mL) | Diacetyl (µg/mL) | Total α-Dicarbonyls (µg/mL) |

| 100 | 3 | 0.36 | Trace | ND | 0.36 |

| 120 | 5 | 1.23 | 0.54 | ND | 1.77 |

| 140 | 7 | 5.78 | 15.67 | 0.89 | 22.34 |

| 160 | 9 | 16.78 | 50.81 | 2.27 | 69.86 |

| Data derived from a glucose-lysine model system, which provides insights into pathways relevant to maltulose degradation. nih.gov | |||||

| ND: Not Detected. |

Formation of 3-Deoxypentosulose:

A key degradation product specific to α-1→4 glucans like maltose and, by extension, its isomer maltulose, is 3-deoxypentosulose. nih.gov Its formation is particularly favored in the presence of an amino compound. The proposed mechanism involves a β-elimination of the D-glucose unit from the maltose-derived Amadori product, resulting in 1-amino-1,4-dideoxyhexosulose. nih.govresearchgate.net This intermediate then undergoes a retro-Claisen condensation, yielding formic acid and 3-deoxypentosulose. nih.govresearchgate.net

Formation of 5-Hydroxymethylfurfural (5-HMF) and Furosine:

5-HMF is a well-known by-product of the acid-catalyzed dehydration of hexoses and is formed during both caramelization and the Maillard reaction. researchgate.netmdpi.com Its formation from maltulose is accelerated in the presence of amino acids and under acidic conditions. nuft.edu.uamdpi.com 5-HMF is often used as an indicator of the severity of heat treatment in food products. nuft.edu.uamdpi.com

Furosine (ε-N-furoylmethyl-L-lysine) is not a direct degradation product of maltulose but is an important marker of the early stages of the Maillard reaction. mdpi.comresearchgate.net It is formed upon acid hydrolysis of the Amadori product derived from the reaction of a reducing sugar with lysine. nuft.edu.ua In many food systems, such as pasta, the concentration of maltulose is often analyzed in conjunction with furosine to assess the extent of thermal processing. mdpi.comresearchgate.netresearchgate.net A correlation between furosine and maltulose levels can indicate the intensity of heat treatment, with high values of both suggesting severe processing conditions. researchgate.netresearchgate.net

Table 2: Levels of Maltulose and Furosine in Different Gluten-Free Pasta Samples

This interactive table displays the measured concentrations of maltulose and furosine in various commercial gluten-free pasta products, illustrating their use as heat treatment markers.

| Pasta Sample | Main Flour Ingredient | Maltulose (mg/100g) | Furosine (mg/100g protein) |

| P1 | Green Pea | 2.5 | 21 |

| P2 | Red Lentil | 36.9 | 602 |

| P3 | Chickpea | 32.1 | 788 |

| P7 | Buckwheat | 1.8 | 19 |

| P10 | Corn/Rice | 15.4 | 125 |

| Data sourced from a study on commercial gluten-free pasta. mdpi.com |

Final Stages: Formation of Melanoidins

The highly reactive intermediate by-products, such as α-dicarbonyls and 5-HMF, undergo further reactions in the advanced and final stages of the Maillard reaction. sandiego.edumdpi.com These reactions include Strecker degradation of amino acids and aldol (B89426) condensations, which ultimately lead to the formation of high molecular weight, nitrogenous brown polymers and copolymers known as melanoidins. sandiego.edunuft.edu.ua These melanoidins are responsible for the characteristic brown color of many cooked and baked foods. nuft.edu.ua The coloration of a reaction mixture containing maltose and arginine, for example, is attributed to both the Maillard reaction and the degradation of the sugars. kyoto-u.ac.jp

Chemical Modifications and Derivatization Chemistry of Maltulose H2o

Synthesis of Maltulose Derivatives

The chemical architecture of maltulose allows for the generation of a wide array of derivatives through targeted reactions at its hydroxyl groups and keto functional group.

Maltulose can act as a precursor in glycosylation reactions to form larger, more complex oligosaccharides. Through selective activation, new glycosidic bonds can be formed, leading to the synthesis of novel carbohydrate conjugates.

One significant application involves the synthesis of pseudo-oligosaccharides through reactions in anhydrous hydrogen fluoride (B91410). nih.gov In these reactions, maltulose can be cross-reacted with other isomeric glycosylfructoses, such as palatinose (B82088), to create complex dianhydride structures. nih.gov This process relies on the selective protonation at the anomeric position of the fructose (B13574) unit within the maltulose molecule. nih.gov

Similarly, using pyridinium (B92312) poly(hydrogen fluoride) allows for the selective activation of the ketose unit in maltulose, leading to the nearly quantitative formation of glycosylated difructose dianhydrides. nih.gov These reactions can be directed to form specific isomers, demonstrating the utility of maltulose in building well-defined oligosaccharide structures. nih.gov

Table 1: Examples of Pseudo-oligosaccharides Synthesized Using Maltulose

| Precursors | Synthesized Product | Reference |

|---|---|---|

| Maltulose, Palatinose | 6-O-α-D-glucopyranosyl-α-D-fructofuranose 4-O-α-D-glucopyranosyl-β-D-fructopyranose 1,2':2,1'-dianhydride | nih.gov |

| Maltulose, Fructose | 4-O-glucosyl analogue of 6-O-α-D-glucopyranosyl-α-D-fructofuranose β-D-fructopyranose 1,2':2',1-dianhydride | nih.gov |

The Heyns rearrangement is a key chemical transformation analogous to the Amadori rearrangement, which converts ketoses into 2-amino-2-deoxyaldoses (aminosugars). researchgate.nettandfonline.com Maltulose is a viable substrate for this reaction, enabling the synthesis of valuable glycosylated glucosamine (B1671600) derivatives. tandfonline.com

The reaction involves the condensation of maltulose with an amine, followed by an acid- or base-catalyzed rearrangement. researchgate.net Research has shown that maltulose monohydrate can be successfully converted into the corresponding glycosylated glucosamine derivative via the Heyns rearrangement. tandfonline.com However, the presence of water from the monohydrate can negatively impact the reaction yield by shifting the equilibrium of the initial condensation step. tandfonline.com Despite this, the approach is a viable method for producing complex aminosugars from a readily available disaccharide. tandfonline.com These aminosugars are important building blocks for biologically relevant oligosaccharides. tandfonline.comgoogle.com

Table 2: Heyns Rearrangement of Maltulose

| Substrate | Reaction | Product Type | Significance | Reference |

|---|

Glycosylation Reactions and Carbohydrate Conjugate Synthesis

Functionalization Strategies for Novel Compound Generation

The functionalization of maltulose extends beyond glycosylation and rearrangement to include a variety of chemical modifications for generating novel compounds with potential biological activity. A notable example is the use of maltulose as a starting material for the multi-step synthesis of enzyme inhibitors. nih.gov

A five-step synthesis has been developed to produce α-D-glucopyranosyl-(1→3)-1-deoxymannojirimycin, a Golgi endomannosidase inhibitor, starting from D-maltulose. nih.gov The process involves a sequence of carefully controlled reactions:

Acid-catalyzed O-acetylation: This protects the hydroxyl groups.

In situ deprotection and bromination: Reaction with triphenylphosphane dibromide selectively deprotects the O-2 position and introduces a bromine atom.

Deprotection: Standard deprotection using sodium methoxide (B1231860) removes the acetyl groups.

Azide (B81097) substitution: The bromo-derivative is treated with sodium azide to yield 6-azidodeoxymaltulose.

Hydrogenation and reductive amination: Catalytic hydrogenation reduces the azide group and induces an intramolecular reductive amination to form the final piperidine (B6355638) alkaloid structure. nih.gov

This synthetic route demonstrates how maltulose can be systematically functionalized to create complex, non-carbohydrate structures like iminosugar derivatives, which are of significant interest in medicinal chemistry. nih.govmdpi.com

Investigation of Reactivity and Reaction Selectivity

Understanding the reactivity and selectivity of maltulose is crucial for its effective use in chemical synthesis. Studies have focused on both its isomerization from maltose (B56501) and its subsequent reactions.

The isomerization of maltose to maltulose can be achieved under various conditions, and the selectivity of this process is influenced by factors like temperature and solvent. In subcritical aqueous ethanol (B145695), the maximum yield of maltulose from maltose increases significantly as the temperature rises from 180 to 200 °C. tandfonline.com However, temperatures above 200 °C can lead to a decrease in selectivity due to the promotion of decomposition reactions. tandfonline.com

Table 3: Effect of Reaction Temperature on Maltose Isomerization to Maltulose (in 60 wt% aqueous ethanol)

| Temperature (°C) | Maximum Maltulose Yield (%) | Reference |

|---|---|---|

| 180 | ~15 | tandfonline.com |

| 200 | ~25 | tandfonline.com |

The reactivity of maltulose itself is characterized by the selective activation of specific positions. In reactions with anhydrous hydrogen fluoride or pyridinium poly(hydrogen fluoride), protonation occurs selectively at the free anomeric position of the fructose unit. nih.govnih.gov This selective activation preferentially forms a reactive fructofuranosyl oxocarbenium ion, which then drives the formation of dianhydride products. nih.gov This high degree of selectivity allows for the controlled synthesis of complex oligosaccharides without the need for extensive protecting group strategies that are common in carbohydrate chemistry. nih.govmasterorganicchemistry.comrsc.org

Industrial and Biotechnological Applications of Maltulose H2o Process and Material Science Focus

Role in Bioprocessing as a Carbon Source for Microbial Systems

Maltulose can serve as a carbon source for various microorganisms, influencing their growth and metabolic output. chemimpex.com The ability of a microbe to utilize maltulose depends on its specific enzymatic machinery.

Fermentation by various microorganisms: Studies have shown that certain bacteria can ferment maltulose. For instance, among palatinose-fermenting bacterial strains isolated from human dental plaque, 70% were also able to ferment maltulose. researchgate.net In the context of beer spoilage, the utilization of maltulose varies among different species and strains of Pectinatus. P. frisingensis strains have been observed to utilize a significant portion of maltulose in the growth medium, while P. cerevisiiphilus and P. haikarae consume it to a lesser extent. mdpi.com

Influence on microbial product formation: The choice of carbon source can significantly impact the production of microbial metabolites. For example, in the production of exopolysaccharides (EPS) by lactic acid bacteria (LAB), the type of sugar used is critical. While one study highlighted maltose (B56501) as optimal for EPS production by Lacticaseibacillus paracasei 2333, it also noted that the acidification capacity of Lactobacillus bulgaricus 1932 was highest with maltose compared to other sugars like fructose (B13574), glucose, lactose (B1674315), and sucrose (B13894). mdpi.com This suggests that maltulose, as an isomer of maltose, could have distinct effects on microbial metabolism and product yields. The utilization of mixed carbon sources is a key area of research in bioprocessing to improve efficiency and reduce costs. nih.govnih.govfrontiersin.org

Induction of enzyme systems: Some disaccharides are known to induce specific enzyme systems in microorganisms. For example, in Penicillium janthinellum, turanose (B8075302) was found to induce cellulase, and the transport system for maltulose was identified as being identical to the trehalose (B1683222) transport system induced by turanose. researchgate.net This indicates the potential for maltulose to be used in regulating gene expression for the production of specific enzymes.

Table 1: Microbial Utilization of Maltulose

| Microorganism Type | Observation | Reference |

|---|---|---|

| Dental Plaque Bacteria | 70% of palatinose-fermenting strains also fermented maltulose. | researchgate.net |

| Pectinatus species (Beer Spoilers) | Utilization varied by species, with P. frisingensis showing higher consumption than others. | mdpi.com |

| Penicillium janthinellum | Maltulose-induced transport system is identical to the trehalose transport system. | researchgate.net |

Utilization in Formulation Science (e.g., as a stabilizer or excipient in non-clinical contexts)

In formulation science, excipients are crucial for maintaining the stability and efficacy of the final product. americanpharmaceuticalreview.comresearchgate.net Maltulose has shown potential as a stabilizer in non-clinical applications. chemimpex.com

Protein Stabilization: Sugars are often used to stabilize proteins in liquid formulations, particularly at elevated temperatures. google.com While research has focused on sugars like melibiose (B213186) and maltose for stabilizing proteins such as AnthraxPA and CRM197, the similar chemical nature of maltulose suggests it could also confer thermostability. google.com Excipients are added to prevent the denaturation or aggregation of active pharmaceutical ingredients (APIs). researchgate.net

Component in Formulations: Maltulose can be included as a component in various formulations. For example, it is listed as a potential excipient in formulations for anti-α4β7 antibodies. gccpo.org The selection of excipients is a critical step in drug development, with a focus on ensuring the stability of the final product. americanpharmaceuticalreview.comeuropa.eu

Advanced Purification and Separation Technologies

The production of pure maltulose for industrial and research purposes requires sophisticated purification and separation techniques, primarily centered around chromatography.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a key technology for the separation of sugars. cerealsgrains.org For disaccharides like maltulose, various column types are employed. Amine-modified silica (B1680970) columns, such as Zorbax NH2, have been used to separate mixtures of disaccharides including maltulose. researchgate.net Porous graphitic carbon (PGC) columns are also highly effective for the separation of underivatized disaccharides prior to detection by mass spectrometry. researchgate.net

Preparative Scale Purification: For obtaining larger quantities of pure compounds, preparative HPLC is utilized. The separation of structurally similar sugars can be challenging, sometimes requiring multiple columns in series and recycling of the eluate to achieve sufficient purity. sci-hub.se The purification of maltulose from complex mixtures often involves initial steps like ion exchange chromatography followed by demineralization before final concentration and crystallization. google.com

Other Techniques: Besides liquid chromatography, other methods like gel column chromatography, which separates molecules based on size, are widely used in polysaccharide purification and can be adapted for disaccharides. nih.gov Techniques like carbon and silicate (B1173343) chromatography have also been employed for isolating various disaccharides. researchgate.net A new method for isolating starch granules from barley and malt (B15192052) also involves steps to address the isomerization of maltose to maltulose. researchgate.net

Table 2: Technologies for Maltulose Purification

| Technology | Description | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Utilizes various columns like amine-modified silica and porous graphitic carbon for high-resolution separation of disaccharides. | cerealsgrains.orgresearchgate.net |

| Preparative HPLC | Used for large-scale purification, sometimes involving multiple columns in series to separate structurally similar sugars. | sci-hub.se |

| Ion Exchange Chromatography | Often used as an initial purification step to remove charged impurities from maltulose solutions. | google.com |

| Gel Column Chromatography | Separates molecules based on size and is a common method for purifying polysaccharides. | nih.gov |

Analytical Marker in Process Monitoring (e.g., heat treatment marker in processed materials)

Maltulose serves as a valuable analytical marker for monitoring the intensity of heat treatment in various processed materials, particularly in the food industry. numberanalytics.com Its formation from maltose is temperature-dependent, making it a reliable indicator of thermal processing. researchgate.net

Marker in Cereal Products: The ratio of maltose to maltulose is a recognized indicator of the thermal input during the processing of cereal-based products like pasta, cookies, and breakfast cereals. researchgate.netresearchgate.net The presence of maltulose in dried pasta, and its absence in fresh pasta, indicates that it is formed during the drying process. researchgate.net The concentration of maltulose, often in conjunction with other markers like furosine, can help differentiate between different drying conditions (e.g., high-temperature short-time vs. low-temperature long-time). researchgate.netmdpi.com

Indicator in Infant Formula: Similar to cereal products, the maltose/maltulose ratio is used as a quality parameter for infant formula. researchgate.netcsic.es Low ratios suggest severe heat processing, while high ratios indicate milder conditions. researchgate.net Monitoring maltulose levels, along with furosine, can provide retrospective information about both the manufacturing process and storage conditions of the formula. researchgate.netacs.org

Analytical Determination: The quantification of maltulose as a heat treatment marker is typically performed using chromatographic techniques. csic.es More recently, heteronuclear single quantum coherence (HSQC) NMR experiments have been developed for the quantification of isomaltulose in food products, using maltulose as an internal standard, showcasing the analytical utility of this compound. nih.gov

Table 3: Maltulose as a Heat Treatment Marker

| Product | Observation | Reference |

|---|---|---|

| Pasta | Maltulose is formed during drying; its level, along with furosine, indicates the intensity of the heat treatment. | researchgate.netmdpi.com |

| Infant Formula | The maltose/maltulose ratio serves as a quality parameter, with lower ratios indicating more severe heat processing. | researchgate.netcsic.es |

| Gluten-Free Pasta | A correlation between furosine and maltulose levels confirms its utility as a marker for thermal damage. | mdpi.comdntb.gov.ua |

Future Research Trajectories and Interdisciplinary Outlook for Maltulose H2o

Innovations in Green Chemistry and Sustainable Production Methodologies

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve resource efficiency. wjarr.com Future research on Maltulose H2O production will likely prioritize the development of sustainable and economically viable synthesis routes. Current methods, such as the isomerization of maltose (B56501), provide a foundation for these innovations.

Key research areas include:

Energy-Efficient Synthesis: Microwave heating has emerged as a rapid and effective method for the isomerization of maltose to maltulose, often using catalysts like arginine. kyoto-u.ac.jpresearchgate.net This technique is recognized as a valuable tool in green chemistry. kyoto-u.ac.jp Future studies could optimize microwave parameters to maximize yield and energy efficiency. Research has shown that the yield of maltulose can be expressed as a function of the energy density absorbed by the reaction mixture, which could guide the scaling of this process. researchgate.net

Novel Catalytic Systems: The use of a pulsed electric field (PEF) with copper catalysts represents a significant innovation. This method has achieved maltulose yields of 43.27% by manipulating the oxidation states of the copper catalyst. acs.org This process is considered an economical method for converting low-value sugars into high-value products. acs.org Further investigation into alternative, non-toxic catalysts and biocatalysts, such as engineered enzymes, aligns with green chemistry's goal of replacing hazardous substances. wjarr.com

Alternative Solvents and Reaction Media: Research has demonstrated the isomerization of maltose in pressurized hot phosphate (B84403) buffers and subcritical aqueous ethanol (B145695). researchgate.nettandfonline.com The use of water as a solvent is a cornerstone of green chemistry. wjarr.comrice.edu Future work could explore these aqueous systems further to eliminate the need for organic solvents, thereby reducing the environmental footprint of production. wjarr.com Studies show the rate of maltose-to-maltulose isomerization nearly doubled when changing the solvent from subcritical water to 80 wt% aqueous ethanol, indicating a promising area for optimization. tandfonline.com

Renewable Feedstocks: Maltose, the primary precursor for maltulose, is typically derived from starch, a renewable resource. kyoto-u.ac.jp Future research can integrate maltulose production into broader biorefinery concepts, where agricultural feedstocks are converted into a range of value-added products, contributing to a circular economy. plusplustutors.comcefic.org

Advances in Computational Chemistry and Molecular Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are indispensable tools for understanding complex chemical systems at the molecular level. For Maltulose H2O, these techniques can accelerate research by predicting properties and guiding experimental design.

Future research directions include:

Mechanistic Insights: Density Functional Theory (DFT) simulations have been used to confirm that active copper species can lower the energy barrier for the isomerization of maltose. acs.org Further computational studies can elucidate the precise mechanisms of isomerization under different catalytic conditions (e.g., microwave, PEF, alkaline), providing a rational basis for process optimization.

Enzyme and Catalyst Design: While much of the current research focuses on chemical synthesis, enzymatic production remains a key area of interest. Molecular modeling has been used to study the catalytic pockets of related sucrose (B13894) isomerases to understand how active site residues control product specificity. core.ac.uk Similar in silico design and modeling could be applied to develop highly specific enzymes or synthetic catalysts for maltulose production, potentially improving yields and reducing byproducts. theses.fr

Hydration and Solution Structure: The interaction between maltulose and water molecules is fundamental to the properties of Maltulose H2O. Computational studies can model the hydration shell of maltulose, revealing how water molecules are structured around the sugar. This knowledge is crucial for understanding its solubility, stability, and interactions in aqueous environments, drawing parallels from studies on other disaccharides. researchgate.net

Development of Advanced Analytical Platforms for Real-time Monitoring and Characterization

The ability to monitor chemical processes in real-time is critical for quality control, process optimization, and industrial-scale production. Future research will focus on developing and implementing advanced analytical platforms for Maltulose H2O.

Real-time Process Analytics: The combination of High-Performance Liquid Chromatography (HPLC) with Fourier Transform Infrared (FTIR) spectrometry is a powerful technique for the real-time characterization of chemical species in complex reactions. Applying such hyphenated techniques to the isomerization of maltose could allow for precise, real-time monitoring of maltulose formation and the detection of intermediates or byproducts.

Advanced Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) is a powerful tool for the structural elucidation and quantification of carbohydrates in complex mixtures without extensive sample preparation. nih.gov Techniques like time-domain NMR (TD-NMR) offer a rapid and user-friendly approach for disaccharide characterization. researchgate.net Future developments could focus on streamlined NMR methods, such as Heteronuclear Single Quantum Coherence (HSQC) experiments, for rapid and accurate quantification of maltulose in food products or reaction mixtures. nih.gov